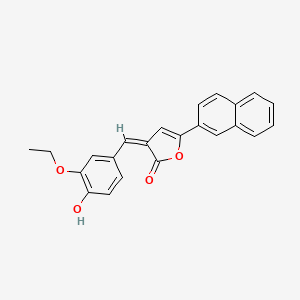
3-(3-ethoxy-4-hydroxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-ethoxy-4-hydroxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone, also known as EHNB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EHNB is a member of the curcuminoid family, which is a group of compounds that have been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 3-(3-ethoxy-4-hydroxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone is not completely understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. This compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation. This compound has also been found to activate the Nrf2-ARE pathway, which is a signaling pathway that regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, which is a programmed cell death process.
实验室实验的优点和局限性
3-(3-ethoxy-4-hydroxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, making it suitable for various experimental procedures. This compound has also been found to have low toxicity, which is important for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological properties are not fully understood. In addition, the effects of this compound may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on 3-(3-ethoxy-4-hydroxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone. One area of research is to investigate the potential therapeutic applications of this compound in various diseases, such as cancer, inflammatory bowel disease, and neurodegenerative diseases. Another area of research is to investigate the mechanism of action of this compound in more detail, including its effects on various signaling pathways and gene expression. Finally, there is a need for more studies to investigate the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in vivo.
合成方法
3-(3-ethoxy-4-hydroxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone can be synthesized through a multi-step process that involves the condensation of 2-naphthol and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then cyclized to form this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it more suitable for scientific research purposes.
科学研究应用
3-(3-ethoxy-4-hydroxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone has been extensively studied for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the activity of various pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory response. This compound has also been found to scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to the development of various diseases, including cancer.
属性
IUPAC Name |
(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-2-26-22-12-15(7-10-20(22)24)11-19-14-21(27-23(19)25)18-9-8-16-5-3-4-6-17(16)13-18/h3-14,24H,2H2,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMAMSDWSBRQSN-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5306525.png)
![2-[(2,4-dichlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5306528.png)

![8-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306539.png)
![3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B5306542.png)
![2-({[3-(1H-pyrazol-1-yl)propyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5306547.png)
![ethyl 1-{2-[(4-methylphenyl)thio]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5306555.png)
![N,N,2-trimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5306568.png)
![4-chloro-N-[1-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306574.png)
![4-[(2-chlorobenzyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5306577.png)
![2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5306595.png)
![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5306596.png)
![1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5306608.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B5306619.png)